5-(Methoxymethyl)pyridin-2-amine
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Overview
Description
5-(Methoxymethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxymethyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)pyridin-2-amine typically involves the functionalization of a pyridine ring. One common method includes the bromination of 5-methyl-2,3-pyridinedicarboxylic acid dimethyl ester, followed by a series of reactions including ester exchange with methanol, bromination, and salification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves scalable reactions with high yields and minimal impurities, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
5-(Methoxymethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar functional groups and applications.
Uniqueness: 5-(Methoxymethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 5-position and amine group at the 2-position make it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3,(H2,8,9) |
InChI Key |
AIGCCNFTWORJLK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(C=C1)N |
Origin of Product |
United States |
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